Estradiol

Description

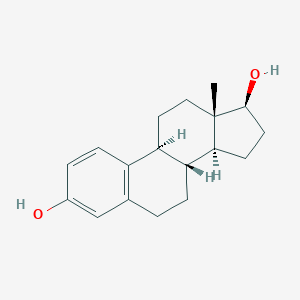

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Record name | estradiol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estradiol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020573 | |

| Record name | 17beta-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White powder. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRADIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/837 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

445.9±45.0 | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/ | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder | |

CAS No. |

17916-67-5, 50-28-2 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17916-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estradiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17beta-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TI98Z838E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRADIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/837 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

178.5 °C, 178-179 °C | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRADIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/837 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Estradiol Signaling in Neuronal Cells: A Technical Guide to Core Pathways and Experimental Methodologies

Abstract

Estradiol (E2), the primary estrogen, is a critical regulator of a vast array of physiological processes in the central nervous system (CNS). Beyond its well-established roles in reproductive functions, E2 profoundly influences neuronal development, synaptic plasticity, and neuroprotection.[1][2] Its effects are mediated through a complex network of signaling pathways, broadly categorized as classical genomic and non-classical rapid signaling. This technical guide provides an in-depth exploration of the core this compound signaling pathways in neuronal cells. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed descriptions of the signaling cascades, quantitative data for key molecular interactions, and step-by-step experimental protocols for their investigation. Furthermore, this guide utilizes Graphviz diagrams to visually represent the intricate signaling networks and experimental workflows, facilitating a deeper understanding of this compound's multifaceted role in neuronal function.

Introduction to this compound Signaling in Neurons

This compound's actions in the brain are not limited to the classical model of nuclear receptor-mediated gene transcription, which typically occurs over hours to days.[2] A growing body of evidence highlights the importance of rapid, non-genomic signaling that can modulate neuronal activity within seconds to minutes.[2][3] These two modes of action, genomic and non-genomic, are not mutually exclusive and often engage in crosstalk to fine-tune neuronal responses.

The primary mediators of this compound's effects are the classical estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are members of the nuclear hormone receptor superfamily.[4][5] In addition to these, the G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a key player in mediating rapid estrogen signaling.[6][7] The differential expression and localization of these receptors throughout various brain regions contribute to the diverse and region-specific effects of this compound.[4][5]

Classical Genomic this compound Signaling

The classical, or genomic, signaling pathway involves the direct regulation of gene expression by this compound.[8]

-

Ligand Binding and Receptor Dimerization: this compound, being a lipophilic molecule, readily crosses the neuronal cell membrane and binds to ERα or ERβ located primarily in the cytoplasm and nucleus.[8] Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[4][5]

-

Nuclear Translocation and DNA Binding: The hormone-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4][8]

-

Transcriptional Regulation: The receptor-DNA complex then recruits a host of co-activator or co-repressor proteins, which modulate the transcriptional machinery, leading to either an increase or decrease in the transcription of target genes.[9] Genes regulated by this pathway are involved in a wide range of neuronal functions, including neuroprotection (e.g., Bcl-2), synaptic plasticity, and neurotransmitter synthesis.[10][11]

Non-Classical (Rapid) this compound Signaling

This compound can elicit rapid responses in neurons through signaling pathways that do not require direct gene transcription.[3] These effects are often mediated by membrane-associated estrogen receptors (mERs), including subpopulations of ERα and ERβ, as well as GPER.[3][4]

Membrane-Associated ERα and ERβ Signaling

A fraction of ERα and ERβ are localized to the plasma membrane, often within caveolae, where they can interact with and activate various downstream signaling cascades.[3][12]

-

Interaction with Metabotropic Glutamate Receptors (mGluRs): A significant mechanism of rapid this compound signaling involves the transactivation of mGluRs.[3] this compound binding to mERα can activate Group I mGluRs (mGluR1a), leading to the activation of the phospholipase C (PLC) pathway. This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][13]

-

Activation of Kinase Cascades: Membrane-initiated this compound signaling rapidly activates several kinase cascades, including:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key mediator of this compound's effects on synaptic plasticity and neuroprotection.[11][13] Activation of this pathway can lead to the phosphorylation of transcription factors like CREB, thereby linking rapid signaling to changes in gene expression.[13]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical cascade activated by this compound that plays a crucial role in promoting neuronal survival and inhibiting apoptosis.[11][14]

-

GPER-Mediated Signaling

GPER is a seven-transmembrane G protein-coupled receptor that is localized to the plasma membrane and intracellular membranes, such as the endoplasmic reticulum.[6][7] GPER activation by this compound triggers rapid intracellular signaling events that are distinct from those of classical ERs.

-

G Protein Coupling and Second Messengers: GPER can couple to Gs and Gi/o proteins. Gs coupling leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[6] Gi/o coupling can inhibit adenylyl cyclase.

-

Downstream Kinase Activation: Similar to mERα/β, GPER activation also leads to the stimulation of the MAPK/ERK and PI3K/Akt pathways, contributing to its roles in neuroprotection and synaptic modulation.[6][7][15]

Quantitative Data on this compound Signaling

The following tables summarize key quantitative parameters of this compound signaling in neuronal cells, providing a basis for experimental design and data interpretation.

Table 1: Binding Affinities of this compound for Estrogen Receptors

| Receptor | Ligand | Dissociation Constant (Kd) | Reference(s) |

| ERα | 17β-Estradiol | ~0.1 - 0.2 nM | [8] |

| ERβ | 17β-Estradiol | ~0.4 - 0.5 nM | [8][16] |

| GPER | 17β-Estradiol | ~3 - 6 nM | [17] |

Table 2: Time Course of Rapid this compound Signaling Events in Neurons

| Signaling Event | Time to Onset | Peak Activation | Duration | Reference(s) |

| ERK Phosphorylation | 5 - 15 minutes | 30 - 60 minutes | Declines by 4 hours | [1] |

| Akt Phosphorylation | ~5 minutes | ~15 - 30 minutes | Variable | [11] |

| Intracellular Ca²⁺ Mobilization | Seconds to minutes | Variable | Transient | [3] |

| Dendritic Spine Formation | 30 minutes | ~2 hours | Transient | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways in neuronal cells.

Ligand Binding Assay for Estrogen Receptors

This protocol is for determining the binding affinity of this compound to its receptors using a competitive binding assay with radiolabeled this compound.

Materials:

-

Neuronal cell lysate or purified receptor protein

-

[³H]-17β-estradiol

-

Unlabeled 17β-estradiol

-

Assay buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reactions: In glass test tubes, incubate a constant amount of neuronal lysate or purified receptor with increasing concentrations of unlabeled 17β-estradiol.

-

Addition of Radioligand: Add a fixed, low concentration of [³H]-17β-estradiol to each tube.

-

Incubation: Incubate the reactions at 4°C overnight to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The receptor-bound radioligand will be retained on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³H]-17β-estradiol as a function of the concentration of unlabeled this compound. Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kd can then be determined using the Cheng-Prusoff equation.

References

- 1. Estrogen-Induced Activation of Mitogen-Activated Protein Kinase in Cerebral Cortical Explants: Convergence of Estrogen and Neurotrophin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Analysis of Dendritic Spine Morphology in Cultured CNS Neurons [jove.com]

- 11. pnas.org [pnas.org]

- 12. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Uncovering the Mechanisms of Estrogen Effects on Hippocampal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The G protein-coupled estrogen receptor 1 (GPER/GPR30) does not predict survival in patients with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of 17β-Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-estradiol (E2), the most potent endogenous estrogen, is a pivotal steroid hormone that orchestrates a wide array of physiological processes. Its influence extends from the regulation of reproductive functions to the modulation of bone density, cardiovascular health, and cognitive function. The biological effects of E2 are mediated through a complex and multifaceted mechanism of action, primarily involving the activation of specific estrogen receptors (ERs). This technical guide provides an in-depth exploration of the core mechanisms of E2 action, detailing the signaling pathways, experimental methodologies used for their investigation, and key quantitative data to support a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of 17β-Estradiol Action

The actions of 17β-estradiol are principally mediated by three key estrogen receptors: Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and the G protein-coupled estrogen receptor (GPER). These receptors are encoded by distinct genes and exhibit differential tissue distribution and cellular localization, contributing to the diverse and sometimes opposing effects of E2.[1] The signaling cascades initiated by E2 can be broadly categorized into two main pathways: the classical genomic pathway and the rapid non-genomic pathway.

The Classical Genomic Pathway: A Transcriptional Regulator

The genomic pathway involves the regulation of gene expression through the nuclear estrogen receptors, ERα and ERβ. This pathway is characterized by a slower onset of action, typically taking hours to days to manifest its effects.

Upon entering the cell, 17β-estradiol binds to ERα or ERβ, which are predominantly located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers) and subsequent interaction with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits a host of co-activator or co-repressor proteins, which ultimately modulate the transcription of these genes, leading to the synthesis of new proteins and subsequent cellular responses.

The Rapid Non-Genomic Pathway: A Swift Cellular Modulator

In contrast to the genomic pathway, the non-genomic actions of 17β-estradiol are characterized by their rapid onset, occurring within seconds to minutes. These effects are initiated by E2 binding to a subpopulation of estrogen receptors located at the plasma membrane (mERs) and the G protein-coupled estrogen receptor (GPER), which is found in the endoplasmic reticulum and plasma membrane.[2]

Activation of these membrane-associated receptors triggers a cascade of intracellular signaling events, including the activation of various kinase pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3][4] These signaling cascades can rapidly modulate cellular functions, including cell proliferation, migration, and survival, independent of gene transcription.

Quantitative Data on 17β-Estradiol-Receptor Interactions

The affinity of 17β-estradiol for its receptors is a critical determinant of its biological potency. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities (Kd) of 17β-Estradiol for Estrogen Receptors

| Receptor | Ligand | Kd Value | Cell/System | Reference |

| ERα (human) | [3H]-17β-estradiol | 0.2 nM | ERα LBD | [5] |

| ERβ (human) | [3H]-17β-estradiol | 0.5 nM | ERβ LBD | [5] |

| ER66 (human ERα) | [3H]-17β-estradiol | 68.81 pM | Cell-free expression | [6][7][8] |

| ER46 (human ERα isoform) | [3H]-17β-estradiol | 60.72 pM | Cell-free expression | [6][7][8] |

| GPER-1 (human) | [3H]-17β-estradiol | 3.3 nM | Recombinant | [1] |

| GPER-1 (zebrafish) | [3H]-17β-estradiol | 2.3 nM | Recombinant | [1] |

Table 2: Functional Potency (EC50) of 17β-Estradiol in Transcriptional Activation

| Assay | Cell Line | EC50 Value | Reference |

| ERE-luciferase reporter | T47D | ~3 pM | [9] |

| ERE-luciferase reporter | T47D | 6 pM | [10] |

| ER-transactivation | Not specified | 0.1 nM | [11] |

Key Experimental Protocols

The elucidation of the mechanism of action of 17β-estradiol has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for 17β-estradiol.

Methodology:

-

Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors.[12] Tissues are homogenized in a suitable buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the receptors.[12]

-

Incubation: Aliquots of the cytosol are incubated with increasing concentrations of radiolabeled 17β-estradiol (e.g., [3H]-E2). A parallel set of tubes contains the same concentrations of radiolabeled E2 plus a large excess of unlabeled E2 to determine non-specific binding.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, bound and free radioligand are separated. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[13]

Luciferase Reporter Gene Assay

This assay is employed to measure the transcriptional activity of estrogen receptors in response to 17β-estradiol.

Methodology:

-

Cell Culture and Transfection: A suitable cell line expressing estrogen receptors (e.g., MCF-7 or T47D human breast cancer cells) is cultured.[10][14] The cells are then transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with one or more EREs.

-

Treatment: The transfected cells are treated with varying concentrations of 17β-estradiol or other compounds of interest.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (typically 24 hours), the cells are lysed, and a luciferase substrate (luciferin) is added.

-

Measurement: The light produced by the luciferase enzyme is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the transcriptional activity of the estrogen receptor. A dose-response curve is generated to determine the half-maximal effective concentration (EC50).[10]

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the specific DNA sequences to which estrogen receptors bind in the genome.

Methodology:

-

Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, usually by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the estrogen receptor (ERα or ERβ).

-

Immune Complex Capture: The antibody-receptor-DNA complexes are captured using protein A/G-coated beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immune complexes are then eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

DNA Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) to identify all the genomic binding sites of the estrogen receptor.[15][16]

Conclusion

The mechanism of action of 17β-estradiol is a sophisticated interplay of genomic and non-genomic signaling pathways, mediated by a family of estrogen receptors. A thorough understanding of these pathways, supported by robust experimental data, is crucial for researchers and professionals in the field of drug development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the intricate world of estrogen signaling and its therapeutic implications. The continued exploration of these mechanisms will undoubtedly pave the way for the development of novel and more targeted therapies for a wide range of physiological and pathological conditions.

References

- 1. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of 17beta-estradiol on mitogen-activated protein kinase pathways in rat cardiomyocytes [pubmed.ncbi.nlm.nih.gov]

- 4. Up-regulation of PI3K/Akt signaling by 17beta-estradiol through activation of estrogen receptor-alpha, but not estrogen receptor-beta, and stimulates cell growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

Estradiol's Role in Gene Transcription Regulation: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which 17β-estradiol (E2), the primary estrogen, regulates gene transcription. It covers the core signaling pathways, presents quantitative data on gene expression changes, and details key experimental protocols used in the field.

Core Mechanisms of Estradiol-Mediated Gene Transcription

This compound exerts its profound effects on cellular function primarily by modulating the expression of target genes. These regulatory actions are mediated by two principal estrogen receptors, ERα and ERβ, which belong to the nuclear receptor superfamily.[1][2] The mechanisms of action are multifaceted, encompassing classical genomic pathways, indirect genomic interactions, rapid non-genomic signaling, and epigenetic modifications.[3][4][5]

The Estrogen Receptors: ERα and ERβ

ERα and ERβ are ligand-activated transcription factors encoded by separate genes (ESR1 and ESR2, respectively).[1] They share a conserved structure, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD).[6][7] Upon binding this compound, the receptors undergo a conformational change, dimerize (forming αα, ββ, or αβ dimers), and translocate to the nucleus to regulate gene expression.[1][4][8] While both receptors can bind to the same DNA sequence, known as an Estrogen Response Element (ERE), they often have distinct and sometimes opposing transcriptional effects, which can be attributed to differences in their transactivation domains and the co-regulator proteins they recruit.[9][10][11]

Classical (Genomic) Pathway: ERE-Dependent Transcription

The canonical mechanism of this compound action involves the direct binding of a ligand-activated ER dimer to an ERE.[4][12] EREs are specific palindromic DNA sequences (consensus: 5'-AGGTCAnnnTGACCT-3') typically located in the promoter or enhancer regions of target genes.[6][7] This binding event initiates the recruitment of a complex of co-activator proteins, which possess histone acetyltransferase (HAT) activity or other chromatin-remodeling functions.[3][4] This remodeling makes the chromatin more accessible to the basal transcription machinery, including RNA polymerase II, thereby initiating or enhancing the transcription of the target gene.[12]

// Invisible edges for layout ER -> ER_dimer [style=invis]; ERE -> TATA [style=invis, minlen=2]; }

Caption: Classical ERE-Dependent Signaling Pathway.

Indirect (Genomic) Pathway: ERE-Independent / Tethered Transcription

This compound can also regulate genes that lack a classical ERE sequence.[12] In this indirect or "tethered" mechanism, the ER dimer does not bind directly to DNA. Instead, it interacts with other transcription factors that are already bound to their own specific DNA response elements.[4][13] Notable examples include Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp1).[13][14] By tethering to these factors, ER can function as a co-regulator, either enhancing or repressing their transcriptional activity. For instance, the ERα/Sp1 complex can activate genes containing GC-rich Sp1 binding sites, a mechanism crucial for the expression of several growth-regulatory genes in breast cancer cells.[13]

Non-Genomic Signaling and its Impact on Transcription

In addition to its nuclear actions, this compound can initiate rapid signaling events from the cell membrane.[5][15] A subpopulation of ERs, localized to the plasma membrane (mERs), can activate various protein kinase cascades, including the MAPK/ERK and PI3K/AKT pathways.[1][2][16] This "non-genomic" signaling does not directly involve the receptor acting as a transcription factor. However, it profoundly influences gene transcription by:

-

Phosphorylating and activating other transcription factors , such as members of the AP-1 family (c-Fos, c-Jun), which then regulate their target genes.[4][14]

-

Phosphorylating and modifying the activity of nuclear ERs and their co-regulators , thereby enhancing their transcriptional capacity in the nucleus.[8][15]

This creates a crosstalk between the non-genomic and genomic pathways, allowing for a more complex and integrated cellular response to this compound.[15][17]

Caption: Non-Genomic Signaling & Transcriptional Crosstalk.

Epigenetic Regulation by this compound

This compound signaling is intricately linked with epigenetic modifications that alter chromatin structure and gene accessibility without changing the DNA sequence.[3][18] ERs can recruit a host of chromatin-modifying enzymes to target gene loci. Key epigenetic mechanisms include:

-

DNA Methylation: ERs can influence gene expression by modulating DNA methylation patterns. For instance, liganded ERα can induce the expression of DNA methyltransferase 3b (DNMT3b) to methylate and silence certain gene promoters.[3] Conversely, ERα can also promote active DNA demethylation by activating the expression of TET enzymes, which leads to transcriptional activation.[3]

-

Histone Modification: ERs cooperate with enzymes that modify histone tails. This includes recruiting histone acetyltransferases (HATs) to add acetyl groups (associated with active transcription) and histone deacetylases (HDACs) to remove them (associated with repression).[3] Similarly, ERs can recruit histone methyltransferases (like EZH2) and demethylases to regulate gene activity through histone methylation.[3]

Quantitative Analysis of this compound-Regulated Gene Expression

This compound regulates a vast network of genes critical for cellular processes like proliferation, differentiation, and apoptosis. High-throughput sequencing studies, such as RNA-seq, have identified hundreds to thousands of estrogen-responsive genes in various cell types.[19][20][21] The table below summarizes a selection of well-characterized genes regulated by 17β-estradiol (E2) in human breast cancer cell lines, a primary model for studying ER signaling.

| Gene Symbol | Gene Name | Cell Line | Regulation by E2 | Fold Change (Approx.) | Function / Pathway |

| PGR | Progesterone Receptor | MCF-7 | Up-regulated | > 10-fold | Proliferation, Hormone Signaling |

| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | MCF-7 | Up-regulated | > 5-fold | ER Co-activator, Proliferation |

| TFF1 (pS2) | Trefoil Factor 1 | MCF-7 | Up-regulated | > 10-fold | Mucosal protection, Proliferation |

| MYC | MYC Proto-Oncogene | MCF-7 | Up-regulated | > 3-fold | Cell Cycle Progression, Proliferation |

| CCND1 | Cyclin D1 | MCF-7 | Up-regulated | > 3-fold | G1/S Phase Transition, Cell Cycle |

| E2F1 | E2F Transcription Factor 1 | MCF-7 | Up-regulated | > 2-fold | Cell Cycle, Proliferation |

| BCL2 | BCL2 Apoptosis Regulator | MCF-7 | Up-regulated | > 2-fold | Inhibition of Apoptosis |

| RUNX2 | RUNX Family Transcription Factor 2 | MCF-7 | Down-regulated | ~ 2-fold | Osteogenesis, Cell Differentiation |

Data synthesized from multiple studies, including[13][19][22][23]. Fold changes are approximate and can vary based on E2 concentration, time of exposure, and experimental platform.

Key Experimental Methodologies

Elucidating the mechanisms of this compound-regulated transcription relies on a suite of powerful molecular biology techniques. Detailed below are the standard protocols for three cornerstone assays.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as ERα or ERβ.[24][25][26] This technique provides a snapshot of the protein-DNA interactions occurring within the cell at a given time.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., MCF-7) and treat with 17β-estradiol (e.g., 10 nM for 1 hour) or a vehicle control (e.g., ethanol) to induce ER binding to chromatin.[27]

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10-30 minutes at room temperature to create covalent cross-links between DNA and interacting proteins. Quench the reaction with glycine.[27]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication (e.g., Bioruptor) or enzymatic digestion (e.g., MNase).[27]

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-ERα antibody). Add magnetic beads (Protein A/G) to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

-

Reverse Cross-linking: Incubate the eluted material at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein.[28]

-

DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or silica spin columns.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library using a next-generation sequencing (NGS) platform.

-

Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify genomic regions with significant enrichment of reads compared to an input control, revealing the protein's binding sites.[29]

Caption: ChIP-Seq Experimental Workflow.

RNA Sequencing (RNA-Seq)

RNA-seq provides a comprehensive and quantitative profile of the transcriptome, allowing for the identification of genes whose expression levels change in response to this compound treatment.[19][20]

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control for a defined time course (e.g., 0, 3, 6, 12, 24 hours) to capture both early and late responsive genes.

-

RNA Extraction: Harvest cells and extract total RNA using a method that preserves RNA integrity (e.g., Trizol reagent or column-based kits). Assess RNA quality and quantity.

-

Library Preparation:

-

mRNA Isolation: Enrich for messenger RNA (mRNA) by selecting for the polyadenylated (poly-A) tail using oligo(dT) magnetic beads.

-

Fragmentation and cDNA Synthesis: Fragment the purified mRNA into smaller pieces. Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand synthesis.

-

End-Repair, A-tailing, and Adapter Ligation: Prepare the double-stranded cDNA fragments for sequencing by repairing the ends, adding a single 'A' nucleotide to the 3' ends, and ligating sequencing adapters.

-

-

Amplification and Sequencing: Amplify the adapter-ligated library via PCR to generate sufficient material for sequencing. Sequence the final library on an NGS platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression between this compound-treated and control samples.[20][29]

-

Caption: RNA-Seq Experimental Workflow.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a specific promoter or response element, such as an ERE, in response to this compound.[30][31] It provides a functional readout of the signaling pathway's activation.

Detailed Protocol:

-

Construct Preparation: Clone a reporter construct plasmid. This plasmid contains the firefly luciferase gene downstream of a minimal promoter and one or more tandem repeats of the ERE sequence (e.g., ERE)₃-TATA-Luc.[30][32]

-

Cell Transfection: Transfect the reporter plasmid into host cells (e.g., T47D or MCF-7). Co-transfect a second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to serve as an internal control for transfection efficiency.[33] Stable cell lines expressing the reporter construct can also be generated.[31]

-

Cell Treatment: After transfection, treat the cells with varying concentrations of this compound or other compounds (agonists, antagonists) to be tested. Include a vehicle control.

-

Cell Lysis: After an incubation period (e.g., 18-24 hours), wash the cells and lyse them using a specific lysis buffer that preserves luciferase activity.

-

Luminometry:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate (luciferin) and measure the resulting luminescence.

-

Add the Renilla luciferase substrate (coelenterazine) and measure the second signal.

-

-

Data Analysis: Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of reporter activity relative to the vehicle-treated control. This directly reflects the activation of the ERE by the estrogen receptor.[32]

Caption: Luciferase Reporter Assay Workflow.

References

- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic and non-genomic actions of estrogen: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen receptor interaction with estrogen response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dynamic Structure of the Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Estrogen Receptors alpha and beta as determinants of gene expression: influence of ligand, dose, and chromatin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biochemia-medica.com [biochemia-medica.com]

- 13. Transcriptional activation of genes by 17 beta-estradiol through estrogen receptor-Sp1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Non-genomic actions of estrogens and their interaction with genomic actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. Integration of the non-genomic and genomic actions of estrogen. Membrane-initiated signaling by steroid to transcription and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of estrogen-responsive genes based on the DNA binding properties of estrogen receptors using high-throughput sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioinformatics Analysis of Estrogen-Responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hormone-Regulated Transcriptomes: Lessons Learned from Estrogen Signaling Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites | springermedicine.com [springermedicine.com]

- 24. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

- 26. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. illumina.com [illumina.com]

- 28. researchgate.net [researchgate.net]

- 29. Bioinformatics Analysis of Estrogen-Responsive Genes [protocols.io]

- 30. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. signosisinc.com [signosisinc.com]

- 32. researchgate.net [researchgate.net]

- 33. bpsbioscience.com [bpsbioscience.com]

Estradiol Receptors Alpha (ERα) and Beta (ERβ): A Comprehensive Guide to Their Distinct Functions and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptors (ERs), members of the nuclear hormone receptor superfamily, are critical mediators of estrogen signaling, playing a pivotal role in a vast array of physiological processes. The discovery of two distinct estrogen receptor subtypes, ERα and ERβ, encoded by separate genes (ESR1 and ESR2, respectively), has revolutionized our understanding of estrogen action. While both receptors bind the primary endogenous estrogen, 17β-estradiol, they often exhibit different tissue distributions, binding affinities for various ligands, and can even mediate opposing physiological effects. This in-depth technical guide provides a comprehensive overview of the distinct and overlapping functions of ERα and ERβ, details key experimental methodologies used to elucidate their roles, and presents their signaling pathways through detailed visualizations.

Core Distinctions in Function and Tissue Distribution

ERα and ERβ display unique expression patterns across various tissues, which largely dictates their specific physiological roles. ERα is predominantly associated with the proliferative effects of estrogen, particularly in reproductive tissues, while ERβ often counteracts this proliferation and is involved in a wider range of non-reproductive functions.

Tissue Distribution

The differential expression of ERα and ERβ is a key determinant of their tissue-specific actions. While some tissues express both receptors, allowing for the formation of ERα/ERβ heterodimers, many tissues exhibit a clear predominance of one subtype.

| Tissue/Organ System | Predominant Receptor | Key Functions |

| Reproductive (Female) | ||

| Uterus | ERα | Proliferation of endometrial lining, preparation for implantation.[1][2] |

| Mammary Gland | ERα | Ductal and lobular development, implicated in breast cancer proliferation.[1] |

| Ovary (Theca Cells) | ERα | Steroidogenesis.[1][2] |

| Ovary (Granulosa Cells) | ERβ | Follicular development, ovulation.[1][2] |

| Reproductive (Male) | ||

| Testes (Leydig Cells) | ERα | Steroidogenesis.[2] |

| Epididymis | ERα | Sperm maturation and fluid reabsorption.[1] |

| Prostate (Stroma) | ERα | Growth and development.[1][2] |

| Prostate (Epithelium) | ERβ | Antiproliferative, promotes differentiation.[1][2] |

| Skeletal | ERα | Maintenance of bone density, prevention of osteoporosis.[1] |

| Cardiovascular | Both | ERα: Endothelial function, vasodilation. ERβ: Stimulates nitric oxide production. Both contribute to cardioprotection.[1] |

| Central Nervous System | Both | ERα: Neuroendocrine control of reproduction. ERβ: Cognitive function, mood, neuroprotection.[2] |

| Immune System | ERβ | Modulation of immune responses.[1] |

| Colon | ERβ | Antiproliferative, protective against colon cancer. |

| Adipose Tissue | Both | Regulation of metabolism and fat distribution.[1] |

| Liver | ERα | Synthesis of various proteins, lipid and cholesterol metabolism.[1] |

Functional Differences

The distinct functions of ERα and ERβ are often highlighted by their opposing effects on cell proliferation. In many contexts, ERα is considered a driver of cell growth, while ERβ acts as a tumor suppressor. This is particularly evident in breast and prostate cancers.

Ligand Binding Affinities

The affinity with which various ligands bind to ERα and ERβ is a critical factor in determining their biological response. Selective estrogen receptor modulators (SERMs) and other targeted therapies are designed to exploit these differences in binding affinity.

| Ligand | ERα Binding Affinity (IC50/Kd) | ERβ Binding Affinity (IC50/Kd) | Selectivity |

| 17β-Estradiol (E2) | ~0.1 nM (Kd) | ~0.4 nM (Kd) | None |

| Genistein | Lower Affinity | Higher Affinity | ERβ |

| Raloxifene | High Affinity | High Affinity | None |

| Tamoxifen | High Affinity | High Affinity | None |

| Diarylpropionitrile (DPN) | Lower Affinity | High Affinity | ERβ |

| Propylpyrazoletriol (PPT) | High Affinity | Lower Affinity | ERα |

Note: Absolute values can vary depending on the specific assay conditions. The data presented here reflects the general trends in binding affinities.

Signaling Pathways

Estrogen receptors mediate their effects through both classical genomic and rapid non-genomic signaling pathways.

Genomic Signaling

In the classical genomic pathway, estrogen binds to ERs in the cytoplasm or nucleus. Upon ligand binding, the receptor undergoes a conformational change, dimerizes (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocates to the nucleus. The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.

Non-Genomic Signaling

ERs can also be localized to the plasma membrane and cytoplasm, where they mediate rapid, non-genomic signaling events. These actions are initiated within seconds to minutes of estrogen exposure and involve the activation of various kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways. This rapid signaling can, in turn, influence downstream genomic events.

Key Experimental Protocols

A variety of experimental techniques are employed to investigate the distinct functions of ERα and ERβ. The following sections provide an overview of the methodologies for several key assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for ERα or ERβ.

Methodology:

-

Preparation of Receptor Source: Cytosolic extracts containing either ERα or ERβ are prepared from tissues or cell lines known to express the specific receptor subtype. Alternatively, purified recombinant ERα or ERβ protein can be used.

-

Incubation: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by methods such as hydroxylapatite (HAP) adsorption or size-exclusion chromatography.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) for the test compound, which is a measure of its binding affinity.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the specific DNA sequences to which ERα or ERβ bind in the genome.

Methodology:

-

Cross-linking: Cells or tissues are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 base pairs) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the target protein (ERα or ERβ) is added to the sheared chromatin to immunoprecipitate the protein-DNA complexes.

-

Washing and Elution: The antibody-protein-DNA complexes are washed to remove non-specifically bound chromatin, and then the complexes are eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites.

Luciferase Reporter Gene Assay

This assay is used to measure the transcriptional activity of ERα or ERβ in response to a ligand.

Methodology:

-

Cell Transfection: Cells are co-transfected with two plasmids: one expressing either ERα or ERβ, and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more EREs. A second reporter plasmid, such as one expressing Renilla luciferase, is often co-transfected to normalize for transfection efficiency.

-

Ligand Treatment: The transfected cells are treated with the test compound.

-

Cell Lysis: The cells are lysed to release the luciferase enzymes.

-

Luciferase Assay: The activity of firefly luciferase is measured by adding its substrate, luciferin, and quantifying the resulting light emission. The activity of the normalization reporter (e.g., Renilla luciferase) is also measured.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The fold induction of luciferase activity in response to the test compound is then calculated.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a technique used to study protein-protein interactions, such as the dimerization of ERα and ERβ, in living cells.

Methodology:

-

Fusion Protein Construction: Two fusion proteins are created: one with ERα or ERβ fused to a bioluminescent donor molecule (e.g., Renilla luciferase, RLuc), and the other with ERα or ERβ fused to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Co-transfection: Cells are co-transfected with plasmids encoding both fusion proteins.

-

Ligand Treatment: The cells are treated with a ligand that is expected to induce dimerization.

-

BRET Measurement: The substrate for the donor luciferase (e.g., coelenterazine) is added to the cells. If the donor and acceptor molecules are in close proximity (i.e., if the ERs have dimerized), energy will be transferred from the donor to the acceptor, resulting in the emission of light at the acceptor's characteristic wavelength. The ratio of acceptor emission to donor emission is measured.

-

Data Analysis: An increase in the BRET ratio upon ligand treatment indicates that the proteins are interacting.

Conclusion

The distinct functions of this compound Receptor Alpha and Beta are fundamental to understanding the complex and often tissue-specific effects of estrogens. ERα is primarily associated with proliferative responses, particularly in the female reproductive tract, while ERβ often exhibits antiproliferative and differentiating effects in a broader range of tissues. These differences are underpinned by their unique tissue distribution, differential ligand binding affinities, and the specific signaling pathways they activate. The experimental protocols detailed in this guide provide the necessary tools for researchers and drug development professionals to further investigate the intricate roles of these two crucial receptors, paving the way for the development of more targeted and effective therapies for a variety of hormone-related diseases.

References

The Core of Rapid Responses: A Technical Guide to Non-Genomic Estradiol Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol, the primary estrogen, has long been recognized for its profound effects on cellular function, primarily through the regulation of gene expression via nuclear estrogen receptors (ERs). This "genomic" pathway, however, does not account for the rapid cellular responses to this compound that occur within seconds to minutes, far too quickly to be mediated by transcription and translation. These swift actions are orchestrated by "non-genomic" signaling pathways, initiated by this compound binding to receptors at the cell membrane or in the cytoplasm. This technical guide provides an in-depth exploration of the core mechanisms of non-genomic this compound signaling, offering researchers, scientists, and drug development professionals a comprehensive resource on the key signaling cascades, quantitative experimental data, and detailed methodologies for their investigation.

Core Concepts of Non-Genomic this compound Signaling

Non-genomic this compound signaling is primarily initiated by two types of receptors: membrane-associated classical estrogen receptors (mERα and mERβ) and the G protein-coupled estrogen receptor (GPER).[1] These receptors are often localized in specialized membrane microdomains called caveolae.[2] Upon this compound binding, these receptors trigger a cascade of intracellular signaling events, leading to rapid physiological responses.

Key Signaling Pathways

The non-genomic actions of this compound converge on several key signaling pathways that are also utilized by growth factors and other stimuli. This crosstalk allows for the integration of multiple signals to fine-tune cellular responses.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. This compound can rapidly activate this pathway through both mERs and GPER, often involving the activation of Src kinase and the transactivation of the epidermal growth factor receptor (EGFR).[3]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling axis that regulates cell survival, growth, and metabolism. This compound can activate this pathway through the direct interaction of mERα with the p85 regulatory subunit of PI3K.[4][5]

-

cAMP Pathway: The cyclic adenosine monophosphate (cAMP) pathway is a ubiquitous second messenger system. GPER, being a G protein-coupled receptor, can activate adenylyl cyclase, leading to an increase in intracellular cAMP levels and the subsequent activation of protein kinase A (PKA).[6]

-

Calcium Flux: this compound can induce a rapid increase in intracellular calcium concentration ([Ca2+]i) by activating phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium.

-

eNOS Activation: In endothelial cells, a key non-genomic effect of this compound is the rapid activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[8] This activation is often mediated by the PI3K/Akt pathway.[9]

Quantitative Data on Non-Genomic this compound Signaling

The following tables summarize key quantitative data from various studies investigating the non-genomic effects of this compound.

| Cell Type | This compound (E2) Concentration | Time | Measured Effect | Fold Change/EC50 | Citation(s) |

| PAEC | 10 nM | 5 min | eNOS activity | ~2.5-fold increase | [8] |

| BAEC | 1 nM | 15 min | eNOS translocation | EC50 = 400 pM | [10] |

| Rat Ventricle | 100 pM | 2 min | 45Ca2+ influx | ~60% increase | [11] |

| Ishikawa Cells | 1 µM | 30 min | Akt phosphorylation | Max activation | [4] |

| HEC-1A Cells | 1 µM | 15 min | Akt phosphorylation | Max activation | [4] |

| Rat Uterus LE Cells | 10 nM | 1 h | Akt phosphorylation | ~4-fold increase | [1] |

| Murine BMSCs | 10 nM | 24 h | Cell viability | Significant increase | [6] |

Table 1: Dose-Response and Time-Course of this compound-Induced Non-Genomic Signaling Events. PAEC: Pulmonary Artery Endothelial Cells; BAEC: Bovine Aortic Endothelial Cells; LE: Luminal Epithelial; BMSCs: Bone Marrow Mesenchymal Stem Cells.

| Agonist | Receptor | Cell Type | Measured Effect | EC50/Ki | Citation(s) |

| G-1 | GPER | SKBr3 cells | Inhibition of migration | IC50 = 0.7 nM | [12] |

| G-1 | GPER | MCF-7 cells | Inhibition of migration | IC50 = 1.6 nM | [12] |

| G-1 | GPER | Murine BMSCs | cAMP production | Max effect at 100 nM | [6] |

| This compound | GPER | SKBr3 cell membranes | Binding affinity | Kd = 2.7 nM | [13] |

Table 2: Potency of GPER Agonists.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate non-genomic this compound signaling.

Isolation of Plasma Membrane Fractions

Objective: To isolate a purified plasma membrane fraction from cultured cells to study the localization and interaction of membrane estrogen receptors.

Materials:

-

Cultured cells

-

Homogenization Buffer (e.g., 250 mM sucrose, 20 mM HEPES, pH 7.4, 1 mM EDTA, protease inhibitor cocktail)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Sucrose solutions of varying densities (e.g., 30%, 40%, 50%)

Protocol:

-

Harvest cells by scraping and centrifuge at low speed (e.g., 500 x g) to pellet.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction, which contains plasma membranes.

-

Resuspend the microsomal pellet in a small volume of homogenization buffer.

-

For further purification, layer the resuspended microsomes on top of a discontinuous sucrose gradient and centrifuge at high speed (e.g., 150,000 x g) for several hours.

-

Collect the plasma membrane fraction, which will be located at a specific interface of the sucrose gradient.

-

Wash the collected fraction with buffer to remove sucrose and resuspend in a suitable buffer for downstream applications.

Alternative methods for plasma membrane isolation include using commercial kits based on spin columns or magnetic beads coated with lectins like Concanavalin A that bind to glycoproteins on the cell surface.[14]

Co-Immunoprecipitation (Co-IP) of mERα and Signaling Partners

Objective: To demonstrate the physical interaction between mERα and a putative signaling partner (e.g., c-Src) in response to this compound treatment.

Materials:

-

Cultured cells expressing mERα

-

Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 1% NP-40)

-

Primary antibody against ERα for immunoprecipitation

-

Primary antibody against the interacting protein (e.g., c-Src) for Western blotting

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Protocol:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-ERα antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with cold wash buffer.

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., c-Src).

Western Blotting for Phosphorylated Signaling Proteins (e.g., p-ERK)

Objective: To quantify the activation of a signaling pathway by measuring the phosphorylation of a key protein.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the phosphorylated form of the protein (e.g., anti-phospho-ERK)

-

Primary antibody for the total form of the protein (e.g., anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-